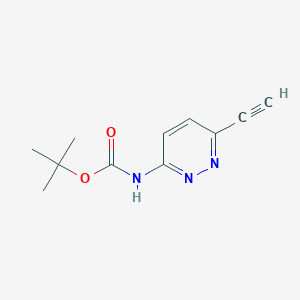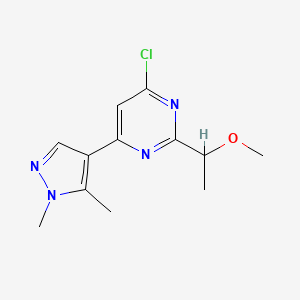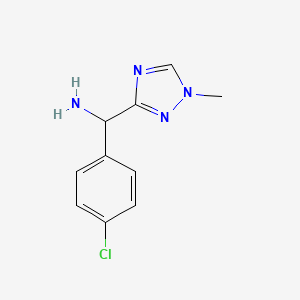
tert-Butyl(6-ethynylpyridazin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(6-ethynylpyridazin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis and serve as protecting groups for amines. This particular compound features a tert-butyl group attached to a pyridazine ring, which is further substituted with an ethynyl group at the 6-position. The unique structure of this compound makes it valuable in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(6-ethynylpyridazin-3-yl)carbamate typically involves the reaction of 6-ethynylpyridazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate product. The general reaction scheme is as follows:
6-ethynylpyridazine+tert-butyl chloroformate+triethylamine→this compound
Industrial Production Methods
Industrial production of carbamates often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to minimize by-products and ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl(6-ethynylpyridazin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyridazine ring can be reduced under specific conditions to yield dihydropyridazine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the tert-butyl group.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of substituted carbamates with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl(6-ethynylpyridazin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological properties, such as enzyme inhibition or receptor modulation. Research is ongoing to explore its potential as a drug candidate.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of tert-Butyl(6-ethynylpyridazin-3-yl)carbamate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues, while the carbamate moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl(6-chloropyridazin-3-yl)carbamate
- tert-Butyl(6-methylpyridin-3-yl)carbamate
- tert-Butyl(4-ethynylphenyl)carbamate
Uniqueness
tert-Butyl(6-ethynylpyridazin-3-yl)carbamate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties. This differentiates it from other similar compounds that may lack the ethynyl functionality or have different substituents on the pyridazine ring.
Eigenschaften
Molekularformel |
C11H13N3O2 |
|---|---|
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
tert-butyl N-(6-ethynylpyridazin-3-yl)carbamate |
InChI |
InChI=1S/C11H13N3O2/c1-5-8-6-7-9(14-13-8)12-10(15)16-11(2,3)4/h1,6-7H,2-4H3,(H,12,14,15) |
InChI-Schlüssel |
WTJJLULWCPAQLX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=NN=C(C=C1)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(4-Bromo-phenyl)-(2-morpholin-4-yl-acetyl)-amino]-acetic acid ethyl ester](/img/structure/B11781639.png)








![7-Bromo-5-methoxy-1H-benzo[d][1,2,3]triazole](/img/structure/B11781700.png)



